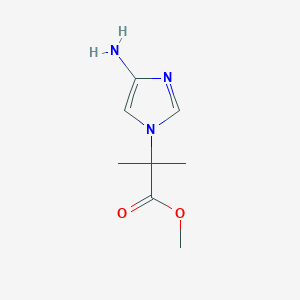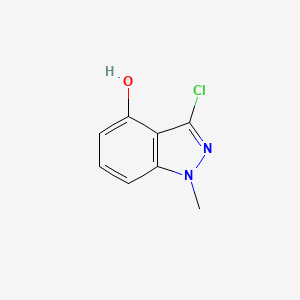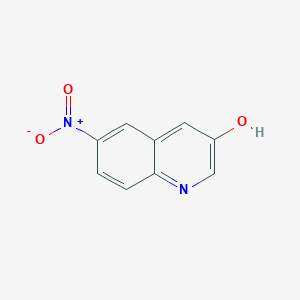![molecular formula C10H13N3O B11908650 (2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol CAS No. 171495-14-0](/img/structure/B11908650.png)
(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been explored for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-3-methylpyridine with formaldehyde and ammonia can yield the desired imidazo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction efficiency is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its imidazo[4,5-b]pyridine core is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound have been investigated for their potential to treat various diseases, including cancer, infectious diseases, and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:
- 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
- 2-Ethyl-5,7-dimethyl-3-[2’-(1H-tetrazole-5-yl)biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine
Uniqueness
What sets (2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol apart is its specific functional groups and their positions on the imidazo[4,5-b]pyridine core. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
171495-14-0 |
|---|---|
Fórmula molecular |
C10H13N3O |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
(2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridin-5-yl)methanol |
InChI |
InChI=1S/C10H13N3O/c1-3-8-12-9-6(2)4-7(5-14)11-10(9)13-8/h4,14H,3,5H2,1-2H3,(H,11,12,13) |
Clave InChI |
FSUJIZWLZSUYMV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(N1)C(=CC(=N2)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11908572.png)




![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)
![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)

![1H-Imidazo[4,5-g]quinoxalin-2(3H)-one](/img/structure/B11908624.png)


![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)

